molecular formula C15H17NO3 B7876062 2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid

2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid

Cat. No.: B7876062
M. Wt: 259.30 g/mol
InChI Key: XGXKSFTWRFJYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyridoisoquinoline core, which is a fused ring system combining pyridine and isoquinoline rings

Preparation Methods

The synthesis of 2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where an optically active cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to yield the desired tricyclic structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can lead to alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors. In organic synthesis, it serves as a building block for the construction of more complex molecules. Additionally, its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar compounds to 2-methyl-6-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline-11-carboxylic acid include other pyridoisoquinoline derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups or ring substitutions, leading to variations in their chemical properties and biological activities. For instance, 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-6-carboxylic acid is a related compound with a quinazoline ring instead of an isoquinoline ring, which may result in different reactivity and applications .

Properties

IUPAC Name

2-methyl-6-oxo-1,2,3,4,11,11a-hexahydrobenzo[b]quinolizine-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-9-6-7-16-12(8-9)13(15(18)19)10-4-2-3-5-11(10)14(16)17/h2-5,9,12-13H,6-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXKSFTWRFJYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN2C(C1)C(C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.